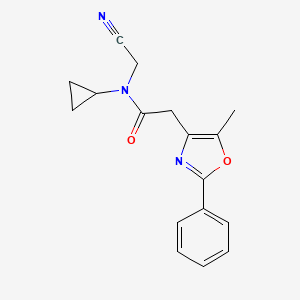![molecular formula C22H14F3NO4S B2994862 {1,1-dioxido-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazin-2-yl}(phenyl)methanone CAS No. 1114658-64-8](/img/structure/B2994862.png)
{1,1-dioxido-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazin-2-yl}(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “{1,1-dioxido-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazin-2-yl}(phenyl)methanone” is a complex organic molecule. It contains a benzothiazinone ring which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), in this case, carbon, sulfur, and nitrogen . It also contains a trifluoromethoxy group attached to a phenyl ring, which is known to be electron-withdrawing .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzothiazinone ring and the introduction of the trifluoromethoxy group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzothiazinone ring, the phenyl ring, and the trifluoromethoxy group . These groups could potentially influence the compound’s reactivity and properties.Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the benzothiazinone ring and the trifluoromethoxy group. The trifluoromethoxy group is known to be electron-withdrawing, which could make the compound more reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethoxy group could potentially increase the compound’s stability and resistance to metabolism, which could be beneficial in pharmaceutical applications .Aplicaciones Científicas De Investigación
Inhibitors of Human Soluble Epoxide Hydrolase
Compounds containing the 4-(trifluoromethoxy)phenyl fragment have been synthesized and show promise as inhibitors of human soluble epoxide hydrolase .
Electrochromic Materials
The introduction of an electron-withdrawing trifluoromethoxy unit in polydithienylpyrroles has been shown to decrease the HOMO and LUMO energy levels, which are used in electrochromic materials displaying various colors from reduced to oxidized states .
Antimicrobial Potential
Derivatives of compounds with similar structures have shown good antimicrobial potential in research studies .
Drug Design and Delivery
Phenylboronic pinacol esters, which may share some structural similarities, are considered for new drug designs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Mecanismo De Acción
Target of Action
Similar compounds containing a 4-(trifluoromethoxy)phenyl fragment have been synthesized and studied as inhibitors of human soluble epoxide hydrolase (seh) . sEH is an enzyme involved in the metabolism of fatty acid epoxides and plays a crucial role in physiological processes such as inflammation and blood pressure regulation .
Mode of Action
Based on the structure and the known activity of similar compounds, it can be hypothesized that it may interact with its target enzyme (seh) and inhibit its activity . This inhibition could occur through the formation of a complex between the compound and the enzyme, thereby preventing the enzyme from catalyzing its usual reactions.
Biochemical Pathways
Given its potential role as an seh inhibitor, it could impact the metabolism of epoxyeicosatrienoic acids (eets), which are metabolized by seh into less active diols . EETs have vasodilatory and anti-inflammatory effects, so inhibiting sEH could potentially lead to increased levels of EETs and thus enhanced vasodilation and reduced inflammation .
Result of Action
If it acts as an seh inhibitor, it could potentially lead to increased levels of eets in the body, resulting in enhanced vasodilation and reduced inflammation .
Propiedades
IUPAC Name |
[1,1-dioxo-4-[4-(trifluoromethoxy)phenyl]-1λ6,4-benzothiazin-2-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F3NO4S/c23-22(24,25)30-17-12-10-16(11-13-17)26-14-20(21(27)15-6-2-1-3-7-15)31(28,29)19-9-5-4-8-18(19)26/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRCKELTUPPPSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-2,2-dimethylpropanamide](/img/structure/B2994780.png)
![2-(6-Tert-butylpyridazin-3-yl)-5-[6-(trifluoromethyl)pyridazin-3-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2994781.png)
![8-(Azetidin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2994783.png)
![1-(4-((1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenyl)ethanone](/img/structure/B2994784.png)

![[Benzyl-(4-chloro-benzenesulfonyl)-amino]-acetic acid](/img/structure/B2994787.png)


![9-chloro-2-(4-ethoxyphenyl)-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2994792.png)

![N-(2-Phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)prop-2-enamide](/img/structure/B2994795.png)


![(3-(4-(Tert-butyl)phenyl)-2-thioxo-1,4-diazaspiro[4.5]dec-3-en-1-yl)(phenyl)methanone](/img/structure/B2994802.png)